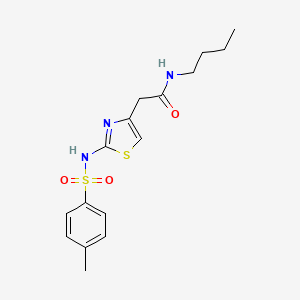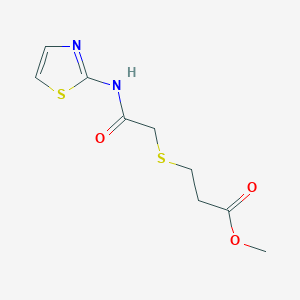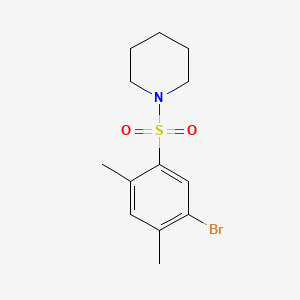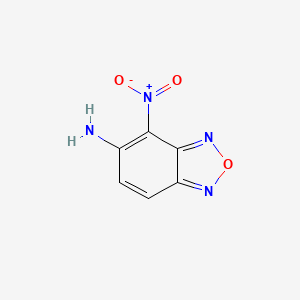
N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique molecular structure This compound is part of the thiazole class, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring
Wirkmechanismus
Target of Action
The compound N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide belongs to the class of 2-aminothiazole derivatives . These compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . .
Biochemical Pathways
Given its anticancer properties, it is likely that this compound affects pathways involved in cell proliferation and survival .
Result of Action
The result of the action of this compound is likely to be the inhibition of cancer cell proliferation and survival, given its reported anticancer activity . This can lead to the death of cancer cells and a reduction in tumor size.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize waste and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its structural similarity to other bioactive molecules suggests potential use in drug discovery and development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide: is structurally similar to other thiazole derivatives, such as thiazolidinediones and thiazolylbenzamides .
This compound: differs from these compounds in its specific substituents, which can lead to unique biological activities and applications.
Uniqueness: The presence of the butyl group and the 4-methylphenylsulfonamido moiety in this compound provides it with distinct chemical properties compared to other thiazole derivatives. These structural features can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-butyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-3-4-9-17-15(20)10-13-11-23-16(18-13)19-24(21,22)14-7-5-12(2)6-8-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEVLPHCFRLFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)
![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)

![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)
![2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B2917761.png)
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2917762.png)
![N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B2917763.png)
![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2917764.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)
